2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazoline core, a pyridine ring, and a sulfanyl-acetamide linkage, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Sulfanyl Linkage Formation: The sulfanyl group is introduced through a thiolation reaction, where a thiol reacts with a halogenated precursor.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazoline core or the pyridine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline, tetrahydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, and chemical processes. Its diverse reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-ylbenzonitrile: This compound shares a similar quinazoline core and pyridine ring but differs in its substituents and overall structure.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: This compound has a simpler structure with a pyridine ring and an ester group, lacking the quinazoline core and sulfanyl linkage.
Uniqueness
The uniqueness of 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide lies in its combination of a quinazoline core, pyridine ring, and sulfanyl-acetamide linkage. This unique structure imparts diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-17(2)19-7-9-20(10-8-19)27-23(30)16-32-24-21-5-3-4-6-22(21)29(25(31)28-24)15-18-11-13-26-14-12-18/h7-14,17H,3-6,15-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYBJJQHYYEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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